Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Starting Materials: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid and methanol.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-80°C, for several hours until the esterification is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. Flow reactors allow for better control over reaction conditions and can handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzyl alcohol.
Oxidation: 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological targets due to its fluorinated aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-difluorophenyl)benzoate: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
Methyl 3-(trifluoromethyl)benzoate: Lacks the difluorophenyl group, resulting in different physical and chemical characteristics.
Methyl 3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoate: Chlorine atoms replace fluorine atoms, leading to variations in reactivity and stability.
Uniqueness
Methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate is unique due to the combination of difluorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
methyl 3-(3,5-difluorophenyl)-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O2/c1-22-14(21)10-2-8(3-11(4-10)15(18,19)20)9-5-12(16)7-13(17)6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDCTJTIKUYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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